2-Amino-3-bromo-5-chloropyrazine chemical properties
2-Amino-3-bromo-5-chloropyrazine chemical properties
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the chemical properties, synthesis, and applications of 2-Amino-3-bromo-5-chloropyrazine, a key heterocyclic intermediate in medicinal chemistry.
Core Chemical and Physical Properties
2-Amino-3-bromo-5-chloropyrazine is a halogenated pyrazine derivative with the chemical formula C4H3BrClN3.[1][2] Its structural features make it a valuable building block in the synthesis of complex organic molecules, particularly for pharmaceutical applications.
Physicochemical Data
The key physical and chemical properties of 2-Amino-3-bromo-5-chloropyrazine are summarized below. There are conflicting reports regarding its melting point; one set of sources indicates a melting point of 128°C, while another, associated with a specific synthesis protocol, reports a range of 230-232°C.[1][2]
| Property | Value | Source(s) |
| CAS Number | 21943-13-5 | [1][2] |
| Molecular Formula | C4H3BrClN3 | [1][2] |
| Molecular Weight | 208.44 g/mol | [3] |
| Melting Point | 128°C or 230-232°C | [1][2] |
| Boiling Point | 271°C | [1][4] |
| Density | 1.96 g/cm³ | [1] |
| Flash Point | 118°C | [1] |
| Vapor Pressure | 0.007 mmHg at 25°C | [1] |
| pKa (Predicted) | 0.81 ± 0.10 | [4] |
| XLogP3 | 1.4 | [1] |
| Topological Polar Surface Area | 51.8 Ų | [1] |
Spectral Data Summary
Spectroscopic data is crucial for the identification and characterization of the compound.
| Spectroscopy | Data | Source(s) |
| Infrared (IR) | 3412 cm⁻¹ (NH₂ stretching), 3019 cm⁻¹ (aromatic C-H stretching) | [2] |
| ¹H NMR (500 MHz, CDCl₃) | δ 5.02 (s, 2H, NH₂), 8.05 (s, 1H, pyrazine H) | [2] |
| ¹³C NMR (125 MHz, CDCl₃) | δ 123.5, 132.0, 142.9, 150.6 | [2] |
| Mass Spectrometry (GC-MS) | m/z 211, 209, 207 (M+) | [2] |
| High-Resolution MS (HRMS) | Calculated for MH+: 207.9272; Found: 207.9280 | [2] |
Experimental Protocols
Synthesis of 2-Amino-3-bromo-5-chloropyrazine
A common method for the synthesis of 2-Amino-3-bromo-5-chloropyrazine involves the bromination of 2-amino-3-chloropyrazine.[2]
General Procedure:
-
A suspension of 2-amino-3-chloropyrazine (20.0 g, 154 mmol) and N-bromosuccinimide (NBS) (31.0 g, 173 mmol) is prepared in chloroform (140 mL).[2]
-
The mixture is heated and refluxed for 16 hours.[2]
-
Upon completion, the solution is cooled to room temperature.[2]
-
The solution is then washed with deionized water (350 mL).[2]
-
The organic layer is filtered through diatomaceous earth.[2]
-
The filtrate is concentrated under reduced pressure to yield the product, 5-bromo-3-chloropyrazin-2-amine, as a brown solid (22.0 g, 69% yield).[2]
Application in Drug Discovery
This compound is a crucial intermediate in the synthesis of advanced pharmaceutical agents. Notably, aminopyrazine scaffolds are key pharmacophores in the development of allosteric inhibitors targeting Src homology-2 containing protein tyrosine phosphatase 2 (SHP2).[5]
Role as a Precursor for SHP2 Inhibitors
SHP2 is a non-receptor protein tyrosine phosphatase encoded by the PTPN11 proto-oncogene.[5][6] It is a critical component of multiple cell signaling pathways, including the RAS/MAPK cascade, which regulates cell growth, proliferation, and differentiation.[7][8] Dysregulation of SHP2 activity is implicated in the pathogenesis of various cancers, making it a high-value therapeutic target.[5][6] Allosteric inhibitors, which bind to a site other than the active site to modulate the enzyme's activity, have emerged as a promising strategy for targeting SHP2.[5] The aminopyrazine core, derived from intermediates like 2-Amino-3-bromo-5-chloropyrazine, plays a vital role in the binding of these inhibitors to the allosteric site of SHP2.[5][9]
Relevant Biological Signaling Pathways
The SHP2-Mediated RAS/MAPK Signaling Pathway
SHP2 functions as a critical signaling node downstream of various receptor tyrosine kinases (RTKs).[8] The pathway is initiated by the binding of a growth factor to its corresponding RTK, leading to receptor dimerization and autophosphorylation.
-
Recruitment: The adaptor protein Grb2 binds to the phosphorylated RTK, which in turn recruits Son of Sevenless (SOS), a guanine nucleotide exchange factor.[10]
-
SHP2 Action: SHP2 is also recruited to the signaling complex, where its phosphatase activity is essential for the full activation of the RAS-ERK pathway.[8][10] It acts as a positive regulator of RAS signaling.[8]
-
RAS Activation: SOS promotes the exchange of GDP for GTP on Ras, converting it to its active state.[10]
-
MAPK Cascade: Activated Ras triggers a downstream phosphorylation cascade: RAF → MEK → ERK.[10]
-
Cellular Response: Phosphorylated ERK translocates to the nucleus to activate transcription factors that drive cell proliferation, differentiation, and survival.[11]
SHP2 inhibitors developed from 2-Amino-3-bromo-5-chloropyrazine can block this pathway, thereby inhibiting the growth of cancer cells that are dependent on this signaling cascade.[5]
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2-Amino-3-bromo-5-chloropyrazine is associated with the following hazards:
-
H302: Harmful if swallowed.[3]
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
Standard laboratory personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
References
- 1. echemi.com [echemi.com]
- 2. 2-AMINO-5-BROMO-3-CHLOROPYRAZINE | 21943-13-5 [chemicalbook.com]
- 3. 3-Bromo-5-chloropyrazin-2-amine | C4H3BrClN3 | CID 10488609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-AMINO-5-BROMO-3-CHLOROPYRAZINE Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. Structure-based design, synthesis and biological evaluation of aminopyrazines as highly potent, selective, and cellularly active allosteric SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. SHP2 Phosphatase [biology.kenyon.edu]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of a Novel Series of Imidazopyrazine Derivatives as Potent SHP2 Allosteric Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | SHP-2 in Lymphocytes' Cytokine and Inhibitory Receptor Signaling [frontiersin.org]
- 11. The SHP-2 tyrosine phosphatase: signaling mechanisms and biological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
